trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Overview
Description
trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a cyclohexyl group, and a carbamic acid tert-butyl ester moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the intramolecular hydroalkoxylation of suitable precursors, such as γ- or δ-hydroxy olefins, using catalysts like platinum or lanthanide triflates.
Amination of Cyclohexyl Derivatives: The cyclohexyl group is functionalized with an amino group, often through reductive amination or nucleophilic substitution reactions.
Coupling with Tetrahydropyran Derivative: The tetrahydropyran derivative is then coupled with the aminated cyclohexyl compound under conditions that promote the formation of the desired amine linkage.
Introduction of the Carbamic Acid tert-Butyl Ester Group: This step involves the reaction of the amine with tert-butyl chloroformate or a similar reagent to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamic acid ester group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield lactones, while reduction of the carbamic acid ester can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biological activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the tetrahydropyran ring and the carbamic acid ester group suggests it could be modified to enhance its pharmacokinetic properties and biological activity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound might influence various biochemical pathways, altering the production of metabolites or the activity of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
trans-{4-[(Tetrahydrofuran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
cis-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester: The cis isomer of the compound, differing in the spatial arrangement of the substituents.
trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
The uniqueness of trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring, the cyclohexyl group, and the carbamic acid tert-butyl ester moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. The compound's design incorporates a cyclohexyl ring and a tetrahydropyran moiety, which may enhance its biological activity through improved lipophilicity and pharmacokinetic properties.
Structural Characteristics
The compound's structure includes:
- Cyclohexyl ring : Provides steric bulk and potential interactions with biological targets.
- Tetrahydropyran moiety : Enhances lipophilicity, which may influence membrane permeability and bioavailability.
- Carbamic acid functional group : Implicated in various biological interactions.
Research indicates that this compound interacts with specific biological pathways, potentially acting as a therapeutic agent. Interaction studies have been crucial for understanding its mechanism of action, particularly in the context of cancer treatment and other diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Cellular Assays : In vitro studies have shown that similar compounds exhibit activity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. While specific data on this compound is limited, its structural analogs have demonstrated moderate efficacy in inhibiting cell growth without affecting nonmalignant cells like MCF-10A .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including moderate brain exposure and good tissue distribution in organs such as the kidney and liver. Half-life studies suggest rapid absorption and clearance rates, indicating potential for therapeutic use .
- Bioavailability : Preliminary studies suggest that modifications to the structure can enhance bioavailability, which is critical for effective drug design. The presence of the tetrahydropyran group is hypothesized to improve solubility and absorption .
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)methyl carbamate | C₁₃H₂₆N₂O₂ | Contains an additional methyl group on the nitrogen |
Tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate | C₁₂H₂₃NO₃ | Features a hydroxymethyl group instead of an amino group |
Tert-butyl (trans-3-(aminomethyl)cyclobutanol) | C₉H₁₉N₃O₂ | Cyclobutane ring provides different steric properties |
Case Studies
While specific case studies on this compound are scarce, related compounds have been evaluated for their anticancer activities. For instance, compounds derived from L-γ-methyleneglutamic acid amides showed promising results against breast cancer cell lines, indicating a potential pathway for further research into this compound's efficacy .
Properties
IUPAC Name |
tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVUFOZRWNJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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